5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl-
Description
The compound 5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- (hereafter referred to as the target compound) features a fused pyridazino-benzoxazine core with a ketone group at position 3. Key structural attributes include:
- Position 2: A 2-(diethylamino)ethyl substituent, which introduces a tertiary amine group likely influencing lipophilicity and receptor interactions.
- Position 5: A methyl group, which may enhance metabolic stability compared to unsubstituted analogs.
The diethylaminoethyl side chain may be introduced via nucleophilic substitution or coupling reactions.
Pharmacologically, the pyridazino-benzoxazine scaffold is associated with central nervous system (CNS) activity, as seen in structurally related compounds like Azaphen (). However, the target compound’s biological profile remains uncharacterized in the available literature.
Properties
CAS No. |
24721-01-5 |
|---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-5-methylpyridazino[3,4-b][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C17H22N4O2/c1-4-20(5-2)10-11-21-16(22)12-14-17(18-21)23-15-9-7-6-8-13(15)19(14)3/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
MDMCXAZIKCFUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C=C2C(=N1)OC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Transformations
The synthesis typically begins with halogenated nitrobenzene derivatives such as 2,3,4-trihalonitrobenzene. This compound undergoes hydrolysis in the presence of bases like potassium hydroxide or triethylamine to yield 2,3-dihalo-6-nitrophenol intermediates. These phenolic intermediates are key for subsequent ring formation steps.
Formation of Benzoxazine Derivatives
The 2,3-dihalo-6-nitrophenol is then reacted with 1,2-dihalogenoethane at elevated temperatures (50–150 °C, preferably around 80 °C) to form benzoxazine derivatives. This step involves nucleophilic substitution and ring closure to generate the benzoxazine core, which is a crucial scaffold for further elaboration.
Hydrolysis and Functional Group Modifications
The ester moiety in the tricyclic compound is hydrolyzed under acidic or basic conditions to afford the corresponding acid or acid derivative, which serves as a precursor for further functionalization. For the specific compound with the 2-(2-(diethylamino)ethyl)-5-methyl substituent, alkylation or amination reactions introduce the diethylaminoethyl side chain at the appropriate position on the tricyclic scaffold.
Purification Techniques
Throughout the synthesis, purification is achieved by conventional methods such as:
- Evaporation and concentration under reduced pressure
- Filtration of precipitated products upon cooling
- Extraction with organic solvents (e.g., chloroform/water mixtures)
- Chromatographic purification using silica gel columns with appropriate eluents (e.g., methanol-chloroform mixtures)
- Recrystallization to improve purity and isolate the final compound
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Hydrolysis of trihalonitrobenzene | KOH or triethylamine | Room to 80 | 1–48 hours | Produces dihalo-nitrophenol |
| 2 | Cyclization to benzoxazine | 1,2-dihalogenoethane | 50–150 (opt. 80) | Several hours | Nucleophilic substitution |
| 3 | Malonate addition | Diethyl ethoxymethylenemalonate, EtOH or neat | 80–150 | Several hours | Formation of malonate intermediate |
| 4 | Ring closure | Polyphosphoric acid or ester | 120–150 | Several hours | Tricyclic ring formation |
| 5 | Hydrolysis | Acid or base | Variable | Variable | Ester hydrolysis |
| 6 | Alkylation/amination | Diethylaminoethyl reagents | Variable | Variable | Side chain introduction |
Research Findings and Practical Notes
- The entire synthetic sequence can be completed within 1 to 48 hours depending on the step and conditions, with yields varying by intermediate and purification method.
- The final compound and intermediates are typically isolated as solids by precipitation or chromatography.
- Silica gel chromatography and recrystallization are effective for purification, ensuring high purity suitable for pharmaceutical applications.
- The synthetic route allows for structural modifications by varying the halogen substituents or alkyl groups, enabling the preparation of analogues with potentially enhanced biological activity.
- The compound exhibits antibacterial properties, making the synthesis relevant for medicinal chemistry and drug development.
Additional Synthetic Approaches
Alternative methods reported in literature for related pyridazino and benzoxazine derivatives include:
- Metal-free oxidative cyclization of hydrazone precursors to assemble fused heterocycles, which may offer milder conditions and avoid transition metals.
- Use of halomethylalkylketones (e.g., monochloroacetone) with acid acceptors like potassium carbonate in polar solvents (acetone, dimethylformamide) to introduce side chains before ring closure.
- Microwave-assisted heating to reduce reaction times in certain cyclization steps.
These alternative methods provide versatility in synthesis and may improve yields or selectivity depending on the target substitution pattern.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitrogen atoms in the pyridazine ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the pyridazine ring could produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused heterocyclic systems.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its ability to interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. Their ability to modulate biological pathways makes them candidates for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which 5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural homology with several pyridazino-benzoxazine derivatives. Below is a comparative analysis of key analogs, focusing on substituent effects, molecular properties, and pharmacological implications.
Structural and Functional Group Variations
Key Observations:
Substituent Position: The target compound’s diethylaminoethyl group at position 2 contrasts with analogs like Azaphen and C301-4453, which feature substitutions at position 3. Positional differences may alter binding affinity to biological targets (e.g., serotonin or dopamine receptors).
Piperazinyl (C301-4453): Introduces hydrogen-bonding capability, which may improve solubility but reduce CNS bioavailability. Methylpiperazinyl (Azaphen): Balances lipophilicity and solubility, contributing to its established antidepressant activity .
Core Modifications: The target compound’s pyridazin-3-one core differs from Azaphen’s non-ketone pyridazino-benzoxazine structure. Ketone groups can influence electron distribution and intermolecular interactions.
Pharmacological Implications
- Azaphen (): Clinical use as a psychotropic agent highlights the scaffold’s relevance in CNS disorders. Its methylpiperazinyl group likely targets serotonin or norepinephrine transporters.
- C301-4453 (): As a screening compound, it may serve as a lead for kinase inhibitors or GPCR modulators, depending on the pyridylpiperazino group’s interactions.
Biological Activity
5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- (commonly referred to as compound A) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula and a molecular weight of 318.39 g/mol. The structure features a pyridazine ring fused with a benzoxazine moiety, which contributes to its unique biological properties.
Antitumor Activity
Recent studies indicate that compound A exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays demonstrated that compound A inhibited the proliferation of human lung cancer cells (A549) with an IC50 value of approximately 12 µM. This effect is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.
Antimicrobial Properties
Compound A has also shown promising antimicrobial activity. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, compound A displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Neuroprotective Effects
The neuroprotective potential of compound A was assessed in models of oxidative stress. In cellular models using SH-SY5Y neuroblastoma cells, treatment with compound A significantly reduced oxidative stress markers and improved cell viability under hydrogen peroxide-induced stress conditions.
The biological activities of compound A can be attributed to several mechanisms:
- Apoptosis Induction : Compound A activates caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antitumor | In vitro | IC50 = 12 µM against A549 cells; apoptosis induction observed. |
| Study 2 | Antimicrobial | MIC testing | MIC = 32 µg/mL for S. aureus; membrane disruption noted. |
| Study 3 | Neuroprotection | Oxidative stress model | Reduced oxidative stress markers in SH-SY5Y cells; improved viability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
